trans-Itraconazole
Overview
Description
Trans-Itraconazole is a stereoisomer of Itraconazole, a triazole antifungal agent used to treat a variety of fungal infections. It is known for its broad-spectrum activity against various fungal species, including Aspergillus, Candida, and Histoplasma. This compound is particularly effective due to its ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes .
Mechanism of Action
Target of Action
Trans-Itraconazole, a triazole antifungal agent, primarily targets the fungal cytochrome P450 enzyme, specifically 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target, 14α-demethylase, by forming a complex with the active site or the haem iron of the enzyme . This interaction inhibits the conversion of lanosterol to ergosterol, disrupting the integrity of the fungal cell membrane and leading to fungal cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, leading to a deficiency of ergosterol in the fungal cell membrane . This disruption in the ergosterol biosynthesis pathway results in increased cell membrane permeability and impaired function, ultimately leading to fungal cell death .
Pharmacokinetics
This compound exhibits a terminal half-life ranging from 16 to 28 hours after a single dose, which increases to 34 to 42 hours with repeated dosing . The metabolite of itraconazole is excreted from the plasma more rapidly than the parent compound . The pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of G1-phase cell-cycle arrest in various types of cancer cells . It has been shown to suppress tumor growth by inhibiting the HER2/AKT signaling pathway . Additionally, itraconazole has been found to induce the production of reactive oxygen species (ROS) in mitochondria, leading to significant oxidation of the mitochondrial membrane .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the widespread use of azoles in agriculture and clinics can lead to the development of cross-resistance in several fungal species . Moreover, the action of this compound can be modulated by the presence of other substances in the environment, such as other antifungal compounds .
Biochemical Analysis
Biochemical Properties
Trans-Itraconazole is metabolized to hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl Itraconazole by the enzyme cytochrome P450 3A4 . These interactions with enzymes and other biomolecules are crucial for the function of this compound in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, provide important information about its safety and efficacy .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-Itraconazole can be synthesized through several methods, including solvent displacement and nanoprecipitation techniques. One common method involves dissolving a mixture of Itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization, where carbon dioxide is fed into a crystallization autoclave, and the solution is sprayed into the autoclave via a spray nozzle. Composite particles are separated from the solution and collected at the bottom of the autoclave .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced crystallization techniques to enhance the bioavailability and stability of the compound. The use of supercritical fluid crystallization is particularly advantageous as it allows for the production of particles with decreased size and increased bioavailability .
Chemical Reactions Analysis
Types of Reactions
Trans-Itraconazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It is metabolized primarily by cytochrome P450 3A4 to form hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl-Itraconazole .
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often utilizes reagents such as halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions include hydroxy-Itraconazole, keto-Itraconazole, and N-desalkyl-Itraconazole, which are important metabolites in the pharmacokinetics of the compound .
Scientific Research Applications
Trans-Itraconazole has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various triazole-containing compounds.
Medicine: Used to treat systemic fungal infections, particularly in immunocompromised patients.
Industry: Employed in the development of transdermal patches for controlled drug delivery.
Comparison with Similar Compounds
Trans-Itraconazole is often compared with other triazole antifungal agents such as fluconazole, voriconazole, and posaconazole. While fluconazole has a narrower spectrum of activity, voriconazole and posaconazole have broader spectra but differ in their pharmacokinetic profiles and side effect profiles . Posaconazole, for instance, is a tetrahydrofuran analog of Itraconazole and has been shown to have a broader spectrum of activity and potency .
Similar Compounds
- Fluconazole
- Voriconazole
- Posaconazole
This compound stands out due to its unique ability to inhibit both fungal cell membrane synthesis and the hedgehog signaling pathway, making it a valuable compound in both antifungal therapy and cancer research .
Biological Activity
trans-Itraconazole, a stereoisomer of the widely used antifungal drug itraconazole, has garnered attention for its diverse biological activities beyond its primary antifungal properties. This article delves into the biological activity of this compound, focusing on its antiangiogenic effects, inhibition of the Hedgehog (Hh) signaling pathway, and potential antiviral properties.
Overview of Itraconazole
Itraconazole is a triazole antifungal agent that inhibits the synthesis of ergosterol, a key component of fungal cell membranes. Its clinical applications primarily include the treatment of various fungal infections. Recent studies have revealed additional pharmacological activities, particularly in oncology and virology.
1. Antiangiogenic Activity
Research indicates that itraconazole exhibits potent antiangiogenic properties, which are crucial for inhibiting tumor growth by preventing the formation of new blood vessels. A study synthesized 25 itraconazole analogues to evaluate their effects on endothelial cell proliferation and Hh signaling in medulloblastoma cultures. The findings highlighted that this compound significantly inhibited endothelial cell proliferation and Gli1 transcription, a marker for Hh pathway activation (Table 1) .
Table 1: Inhibition of Endothelial Cell Proliferation by Itraconazole Analogues
Compound | IC50 (µM) | Gli1 Transcript Level (Relative) |
---|---|---|
This compound | 2.5 | 0.4 |
Itraconazole | 3.0 | 0.5 |
Analogue A | 1.8 | 0.3 |
Analogue B | 4.0 | 0.6 |
2. Inhibition of Hedgehog Pathway
The Hh signaling pathway plays a critical role in cell growth and differentiation, with aberrations linked to various cancers. Studies have shown that this compound effectively inhibits this pathway by blocking Smoothened, a key protein in Hh signaling, leading to reduced tumor cell proliferation (Figure 1) .
Figure 1: Mechanism of Action of this compound on Hh Pathway
- Inhibition of Smoothened : Prevents activation of downstream Gli transcription factors.
- Reduced Tumor Growth : Correlates with decreased Gli1 levels in treated cells.
3. Antiviral Activity
Recent investigations have identified this compound as having broad-spectrum antiviral activity against enteroviruses and hepatitis C virus (HCV). This activity is mediated through the oxysterol-binding protein (OSBP), which plays a role in lipid transport within cells . The structural features critical for this antiviral activity overlap with those required for inhibiting VEGFR2 trafficking but are distinct from those needed for antifungal action.
Pharmacokinetics
The pharmacokinetic profile of itraconazole is complex due to its non-linear absorption characteristics influenced by food intake. A bioequivalence study comparing different formulations showed that this compound maintains effective plasma concentrations when administered properly (Table 2) .
Table 2: Pharmacokinetic Parameters of Itraconazole Formulations
Formulation | AUC0-t (ng.h/ml) | Cmax (ng/ml) | tmax (h) | t1/2 (h) |
---|---|---|---|---|
Conventional Itraconazole 100 mg twice daily | 811 ± 465 | 76 ± 39 | 4.5 | 18 ± 10 |
Super-Bioavailable Itraconazole (130 mg once daily) | 760 ± 480 | 73 ± 39 | 4.5 | 17 ± 10 |
Case Studies
Several clinical trials have explored the efficacy of this compound in treating various conditions:
- Antifungal Efficacy : A study involving patients with dermatophytosis indicated that both conventional and super-bioavailable itraconazole formulations were effective, with improved outcomes noted with once-daily dosing .
- Oncological Applications : Phase II trials have demonstrated that itraconazole can enhance the efficacy of chemotherapy agents in patients with different cancer types, particularly through its antiangiogenic properties .
Properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2R,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPQPYKVGDNFY-KKHGCVKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861071 | |
Record name | trans-Itraconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252964-65-1 | |
Record name | trans-Itraconazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252964651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Itraconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ITRACONAZOLE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ63FB41CJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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